molecular formula C4H4N6O B1665908 8-Azaguanine CAS No. 134-58-7

8-Azaguanine

Cat. No. B1665908
CAS RN: 134-58-7
M. Wt: 152.11 g/mol
InChI Key: LPXQRXLUHJKZIE-UHFFFAOYSA-N
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Description

8-Azaguanine is a purine analog with the chemical formula C4H4N6O . It has been widely studied for its biological activity . It shows antineoplastic activity and has been used in the treatment of acute leukemia . It functions as an antimetabolite and is easily incorporated into ribonucleic acids .


Synthesis Analysis

The entire 8-azaguanine biosynthetic gene cluster was located from Streptomyces CGMCC4.1633 . Targeted gene disruption, heterologous expression analysis, and feeding experiments identified crucial genes for 8-azaguanine production .


Molecular Structure Analysis

8-Azaguanine is a triazolopyrimidine nucleobase analog . Its intrinsic fluorescence properties can be utilized for monitoring its interactions with biological polymers like proteins or nucleic acids .


Chemical Reactions Analysis

8-Azaguanine is a known inhibitor of purine nucleotide biosynthesis . In normal cells, the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) can incorporate 8-azaguanine via the formation of 8-azaguanosine monophosphate (azaGMP), which leads to the blockage of purine nucleotide synthesis .


Physical And Chemical Properties Analysis

8-Azaguanine is a white to off-white crystalline powder . It has a density of 2.64 g/cm3 . It is insoluble in water .

Scientific Research Applications

Application in Synthetic Biology

  • Field : Synthetic Biology
  • Summary of Application : 8-Azaguanine is a special 1,2,3-triazole containing natural product that possesses potent antibacterial and antitumor activities . The entire 8-azaguanine biosynthetic gene cluster was located from Streptomyces CGMCC4.1633 .
  • Methods of Application : The study involved targeted gene disruption, heterologous expression analysis, and feeding experiments to identify crucial genes for 8-azaguanine production . The structure of two novel metabolites was characterized, and the non-enzymatic ring formation reaction of 8-azaguanine 1,2,3-triazole was verified .
  • Results : The data and presumptions provide insight into the timing and mechanism of the enzymatic and non-enzymatic pathway that produce 8-azaguanine-type 1,2,3-triazole .

Application in Oncology

  • Field : Oncology
  • Summary of Application : 8-Azaguanine has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . It was the first purine analogue discovered to inhibit experimental tumors in mice .
  • Methods of Application : The compound closely resembles guanine and is competitive with it in the metabolism of living organisms . It is administered to tumors in animals .
  • Results : The administration of 8-Azaguanine to tumors in animals resulted in the retardation of some malignant neoplasms .

Application in Pharmacology

  • Field : Pharmacology
  • Summary of Application : 8-Azaguanine is one of the early purine analogs showing antineoplastic activity . It functions as an antimetabolite and is easily incorporated into ribonucleic acids .
  • Methods of Application : As an antimetabolite, 8-Azaguanine is incorporated into ribonucleic acids, disrupting their function .
  • Results : The incorporation of 8-Azaguanine into ribonucleic acids results in antineoplastic activity .

Use in Chemotherapy

  • Field : Oncology
  • Summary of Application : 8-Azaguanine is a purine analog that has been widely studied for its biological activity . It shows antineoplastic activity and has been used in the treatment of acute leukemia .
  • Methods of Application : The compound closely resembles guanine and is competitive with it in the metabolism of living organisms . It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals .
  • Results : 8-Azaguanine was the first purine analogue discovered to inhibit experimental tumors in mice .

Use in Analytical Chemistry

  • Field : Analytical Chemistry
  • Summary of Application : 8-Azaguanine is used in analytical chemistry due to its unique chemical structure and properties .
  • Methods of Application : The compound is used in various chemical analyses and reactions due to its unique chemical structure .
  • Results : The use of 8-Azaguanine in analytical chemistry has helped in the advancement of various chemical analyses and reactions .

Safety And Hazards

8-Azaguanine is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

8-Azaguanine is a triazolopyrimidine nucleobase analog possessing potent antibacterial and antitumor activities, and it has been implicated as a lead molecule in cancer and malaria therapy . Advanced methods are under development to make lab-produced monoclonal antibodies as human as possible .

properties

IUPAC Name

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQRXLUHJKZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074508
Record name 8-Azaguanine
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble
Record name 8-azaguanine
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Product Name

8-Azaguanine

CAS RN

134-58-7
Record name Azaguanine
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Record name 8-azaguanine
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Record name 8-AZAGUANINE
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Record name 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,700
Citations
RE Parks Jr, KC Agarwal - Antineoplastic and Immunosuppressive Agents …, 1975 - Springer
The base analog 8-azaguanine (8-azaG; guanazolo; 5-amino-7-hydroxy-l Hv-triazolo(d)pyrimidine) holds a special place in the field of cancer chemotherapy, since it was the first purine …
Number of citations: 11 link.springer.com
FD Gillin, DJ Roufa, AL Beaudet, CT Caskey - Genetics, 1972 - academic.oup.com
… and mutants resistant to 8-azaguanine were selected and … Their mechanism of 8azaguanine resistance is not yet … Although all mutants are resistant to 30 pg/ml of 8-azaguanine, they …
Number of citations: 290 academic.oup.com
JA Nelson, JW Carpenter, LM Rose, DJ Adamson - Cancer research, 1975 - AACR
… deoxycytidine protects cells against 8-azaguanine but does not … to protect mice against 8-azaguanine but has previously been … 8-azaguanine is toxic due to its incorporation into RNA. …
Number of citations: 337 aacrjournals.org
CP Da Costa, MJ Fedor, LG Scott - Journal of the American …, 2007 - ACS Publications
… Since N1 is the site in G8 that undergoes protonation and its protonated state is monitored by 8-azaguanine fluorescence, the pH dependence of 8-azaguanine fluorescence will make …
Number of citations: 51 pubs.acs.org
J Sletten, E Sletten, LH Jensen - Acta Crystallographica Section B …, 1968 - scripts.iucr.org
… The crystal structure of 8-azaguanine monohydrate, … responsible for the anticarcinogenic action of 8-azaguanine. … shows the hydrogen atoms attached to the 8-azaguanine molecule. It is …
Number of citations: 41 scripts.iucr.org
Y Wang, S Wei, K Wang, R Xu, H Zhao - Acta Chimica Sinica, 2020 - sioc-journal.cn
… with guanine, it is the 8-azaguanine (8-AG) as the hole trap to form 8-azaguanine radical cation (8-AG•+) after one-electron oxidation of DNA containing 8-azaguanine. In generally, the 8…
Number of citations: 6 sioc-journal.cn
WM Macintyre, P Singh, MS Werkema - Biophysical journal, 1965 - cell.com
… the 8-azaguanine to 8-azaguanylic acid (2). As a result of this defect the 8-azaguanine is not … These studies indicate that 8-azaguanine acts as a cell poison only after it is incorporated …
Number of citations: 22 www.cell.com
D Grunberger, G Grunberger - Mechanism of Action of Antieukaryotic and …, 1979 - Springer
Roblin et al. in 1945 observed that an inclusion of 8-azaguanine in the bacterial medium inhibited the growth of Escherichia coli. Addition of guanine to the medium reversed this …
Number of citations: 4 link.springer.com
M Maciejczyk, M Pyrka - European Biophysics Journal, 2023 - Springer
8-azaguanine is a triazolopyrimidine nucleobase analog possessing potent antibacterial and antitumor activities, and it has been implicated as a lead molecule in cancer and malaria …
Number of citations: 1 link.springer.com
AV Sanches de Araujo, AC Borin - The Journal of Physical …, 2019 - ACS Publications
… For 8H-8-azaguanine, two relaxation mechanisms are possible, … of 8-azaguanine in solution to the presence of the minor 8H-8-azaguanine tautomer, while the 9H-8-azaguanine major …
Number of citations: 11 pubs.acs.org

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